molecular formula C17H24N2O2 B7169206 N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide

N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide

Cat. No.: B7169206
M. Wt: 288.4 g/mol
InChI Key: JDNCZPDUPQBLHQ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylmethyl group, a methoxyphenyl group, and a pyrrolidinylacetamide structure, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-7-3-2-5-14(16)15-6-4-10-19(15)12-17(20)18-11-13-8-9-13/h2-3,5,7,13,15H,4,6,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCZPDUPQBLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2CC(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the cyclopropylmethyl group. The final step involves the formation of the acetamide linkage.

    Pyrrolidine Ring Formation: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Methoxyphenyl Group Introduction: This step often involves a nucleophilic aromatic substitution reaction where a methoxy group is introduced to a phenyl ring.

    Cyclopropylmethyl Group Addition: This can be done using a cyclopropylmethyl halide in the presence of a strong base.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-(cyclopropylmethyl)-2-[2-(2-hydroxyphenyl)pyrrolidin-1-yl]acetamide.

    Reduction: Formation of N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets, while the pyrrolidinylacetamide structure may facilitate binding through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide can be compared with similar compounds such as:

    N-(cyclopropylmethyl)-2-[2-(2-hydroxyphenyl)pyrrolidin-1-yl]acetamide: Differing by the presence of a hydroxyl group instead of a methoxy group.

    N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethylamine: Differing by the reduction of the acetamide group to an amine.

    N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propionamide: Differing by the extension of the acetamide group to a propionamide.

These comparisons highlight the unique structural features and potential functional differences of this compound.

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